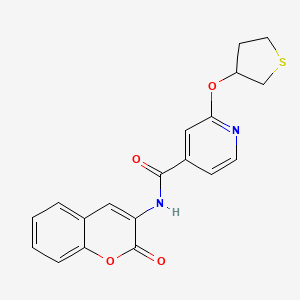
2-(1-(Cyclohexylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Cyclohexylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a small molecule that has been found to have potential in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has shown that compounds bearing the 1,3,4-oxadiazole moiety exhibit significant biological activities. Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole derivatives, demonstrating their potential in inhibiting the butyrylcholinesterase enzyme, which is crucial for understanding neurodegenerative diseases such as Alzheimer's. These compounds were also subjected to molecular docking studies to assess their affinity towards human BChE protein, highlighting the importance of specific amino acid residues in ligand stabilization within the binding site (Khalid et al., 2016).
Antimicrobial Applications
Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were tested against various Gram-negative and Gram-positive bacteria. The synthesized compounds exhibited moderate to significant antibacterial activity, indicating their potential as antimicrobial agents (Khalid et al., 2016).
Anticancer Potential
The search for novel anticancer agents has also led to the exploration of 1,3,4-oxadiazole derivatives. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This study identified compounds with low IC50 values, indicating strong anticancer activity relative to doxorubicin, a standard reference drug. These findings suggest the promise of these compounds as potential anticancer agents, though further in vivo studies are needed to ascertain their therapeutic usefulness (Rehman et al., 2018).
Mechanistic Insights and Structural Analysis
Studies have also delved into the mechanistic aspects and structural analysis of these compounds. For instance, the identification of gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, an antitumor agent, was explored to understand its metabolic processes and potential route of administration. This research underscores the importance of studying the metabolic profiles of such compounds to better understand their biological effects and therapeutic potential (Wang et al., 2014).
Propriétés
IUPAC Name |
2-(1-cyclohexylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKAOUSYDWWZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Cyclohexylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

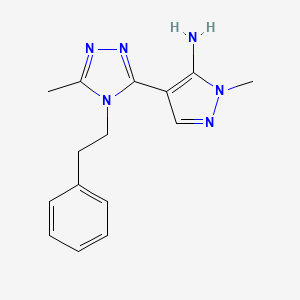

![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)
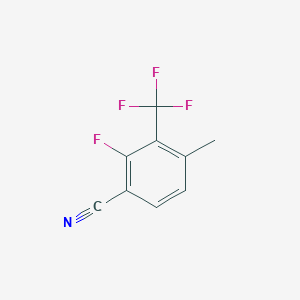
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)


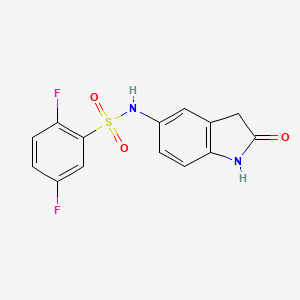

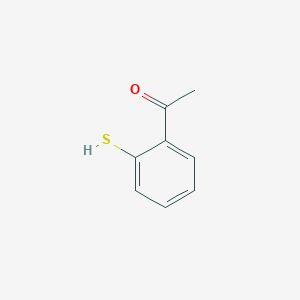
![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)
